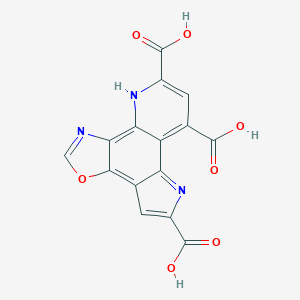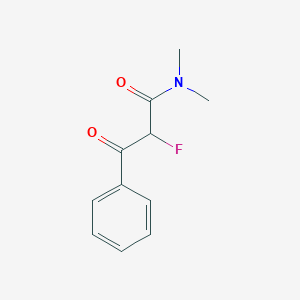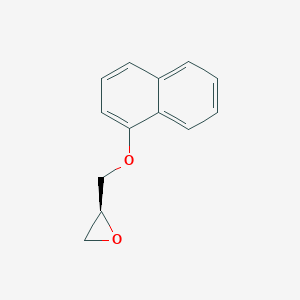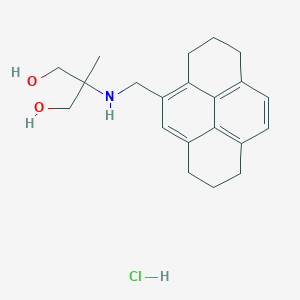
1,3-Propanediol, 2-(((1,2,3,6,7,8-hexahydro-4-pyrenyl)methyl)amino)-2-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-(((1,2,3,6,7,8-hexahydro-4-pyrenyl)methyl)amino)-2-methyl-, hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as Pyr-1 and is synthesized through a specific method.
Mécanisme D'action
The mechanism of action of Pyr-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Pyr-1 has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. It also inhibits the activity of protein kinase C, a signaling molecule that is involved in cell growth and differentiation.
Effets Biochimiques Et Physiologiques
Pyr-1 has been shown to have various biochemical and physiological effects. It can induce apoptosis, a process of programmed cell death, in cancer cells. Pyr-1 can also inhibit the expression of certain genes that are involved in cancer cell growth and proliferation. Additionally, Pyr-1 can modulate the immune response and can enhance the activity of natural killer cells, which are involved in the destruction of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Pyr-1 is its reproducibility, making it suitable for large-scale production. Additionally, Pyr-1 has a high purity and can be easily characterized using various analytical techniques. However, one of the limitations of Pyr-1 is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for Pyr-1 research. One potential application is in the development of novel cancer therapies. Pyr-1 can be used in combination with other chemotherapeutic agents to enhance their efficacy and reduce their toxicity. Additionally, Pyr-1 can be further modified to improve its pharmacokinetic properties, such as its solubility and bioavailability. Another potential application is in the development of antiviral agents. Pyr-1 can be further studied to identify its mechanism of action against viruses and to optimize its antiviral activity. Finally, Pyr-1 can be studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Pyr-1's neuroprotective effects can be further characterized, and its potential therapeutic applications can be explored.
Conclusion:
In conclusion, Pyr-1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized through a specific method and has been shown to exhibit antitumor, antiviral, and neuroprotective properties. Pyr-1 has potential applications in cancer therapy, antiviral drug development, and neurodegenerative disease research. Further research is needed to fully understand the mechanism of action of Pyr-1 and to optimize its potential applications.
Méthodes De Synthèse
Pyr-1 is synthesized through a specific method that involves the reaction of 1,3-propanediol with 2-(((1,2,3,6,7,8-hexahydro-4-pyrenyl)methyl)amino)-2-methyl-amine in the presence of hydrochloric acid. The reaction is carried out at a specific temperature and pressure to obtain the desired compound. The synthesis method is reliable and reproducible, making it suitable for large-scale production.
Applications De Recherche Scientifique
Pyr-1 has potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. It has been shown to exhibit antitumor properties and can inhibit the growth of cancer cells. Pyr-1 also has potential applications as an antiviral agent and can inhibit the replication of certain viruses. Additionally, Pyr-1 has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage.
Propriétés
Numéro CAS |
133550-87-5 |
|---|---|
Nom du produit |
1,3-Propanediol, 2-(((1,2,3,6,7,8-hexahydro-4-pyrenyl)methyl)amino)-2-methyl-, hydrochloride |
Formule moléculaire |
C21H28ClNO2 |
Poids moléculaire |
361.9 g/mol |
Nom IUPAC |
2-(1,2,3,6,7,8-hexahydropyren-4-ylmethylamino)-2-methylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-21(12-23,13-24)22-11-17-10-16-6-2-4-14-8-9-15-5-3-7-18(17)20(15)19(14)16;/h8-10,22-24H,2-7,11-13H2,1H3;1H |
Clé InChI |
SDKDIEQWWJOVPN-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=C2CCCC3=C2C4=C(CCCC4=C1)C=C3.Cl |
SMILES canonique |
CC(CO)(CO)NCC1=C2CCCC3=C2C4=C(CCCC4=C1)C=C3.Cl |
Autres numéros CAS |
133550-87-5 |
Synonymes |
2-(1,2,3,6,7,8-hexahydropyren-4-ylmethylamino)-2-methyl-propane-1,3-di ol hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



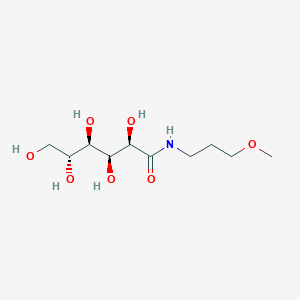
![(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B135482.png)
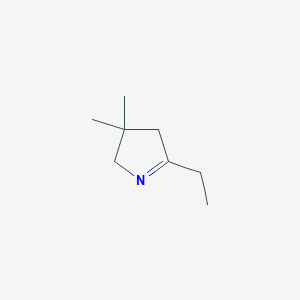
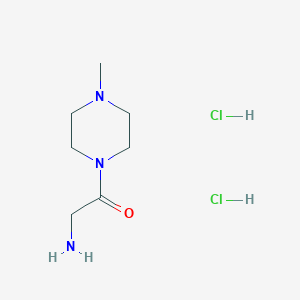
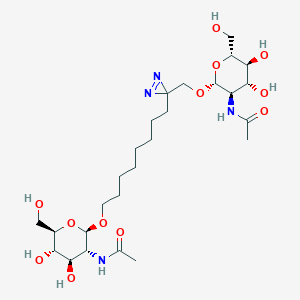
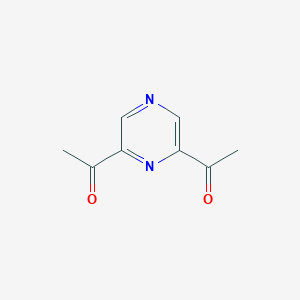
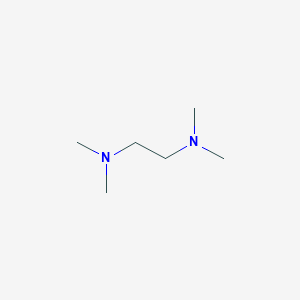
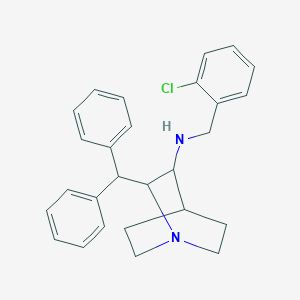
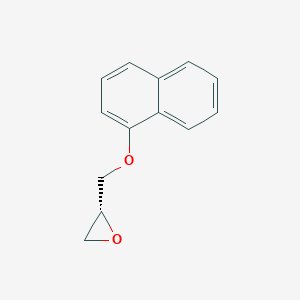
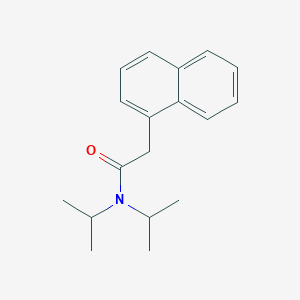
![1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine](/img/structure/B135507.png)
